molecular formula C15H14NNaO7 B2864472 8-Hydroxyquinoline-beta-D-glucuronic acid, sodium salt CAS No. 207728-71-0

8-Hydroxyquinoline-beta-D-glucuronic acid, sodium salt

Cat. No. B2864472
CAS RN: 207728-71-0
M. Wt: 343.26 g/mol
InChI Key: QYRMLNFJXNJXLO-UHFFFAOYSA-M
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Description

8-Hydroxyquinoline-beta-D-glucuronic acid, sodium salt is a useful research compound. Its molecular formula is C15H14NNaO7 and its molecular weight is 343.26 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

Sodium (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(quinolin-8-yloxy)tetrahydro-2H-pyran-2-carboxylate is involved in the synthesis of complex chemical structures. For example, it is used in the regio- and chemoselective multicomponent protocols for synthesizing hexahydro-1H-pyrazoloquinolinones and other tricyclic condensation products. These compounds have varied applications in chemical synthesis and research due to their unique structural properties (Chebanov et al., 2008).

Application in Drug Synthesis

This compound plays a significant role in the synthesis of various drug candidates. For instance, its derivatives have been explored for potential anti-inflammatory activity. The structural modifications of this compound allow for the synthesis of novel therapeutic agents with varied biological activities (Mekheimer, 1994).

Biochemical Research

In biochemical research, derivatives of this compound have been utilized in the design of fluorescent probes for protein detection. Such probes are significant in various scientific and medical fields for detecting and analyzing proteins in solution, offering higher sensitivity and simplified protocols compared to traditional methods (Suzuki & Yokoyama, 2012).

Coordination Chemistry

In coordination chemistry, this compound's derivatives are explored for their ability to form complex structures with metals. These structures are studied for their unique properties and potential applications in materials science and catalysis (Kalita et al., 2012).

Mechanism of Action

Target of Action

The primary target of this compound is the enzyme β-D-glucuronidase . This enzyme plays a crucial role in the metabolism of glucuronides, which are compounds produced in the liver to make a variety of substances more water-soluble, thereby aiding in their excretion from the body.

Mode of Action

The compound acts as a substrate for β-D-glucuronidase . When this enzyme acts on the compound, it yields a brown precipitate upon cleavage . This reaction is used for the detection of E. coli, as this bacterium produces β-D-glucuronidase .

Result of Action

The cleavage of this compound by β-D-glucuronidase results in the formation of a brown precipitate . This reaction is used as a diagnostic tool for the detection of E. coli, as the presence of the brown precipitate indicates the presence of the bacterium .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the activity of β-D-glucuronidase can be affected by the pH of the environment, with optimal activity usually observed at a slightly acidic to neutral pH. Additionally, the stability of the compound may be affected by temperature, as it is recommended to be stored at −20°C .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Sodium (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(quinolin-8-yloxy)tetrahydro-2H-pyran-2-carboxylate involves the protection of the hydroxyl groups on the tetrahydro-2H-pyran-2-carboxylic acid, followed by the coupling of the protected acid with quinoline-8-ol. The protecting groups are then removed to yield the final product.", "Starting Materials": [ "Tetrahydro-2H-pyran-2-carboxylic acid", "Quinoline-8-ol", "Sodium hydroxide", "Methanol", "Diethyl ether", "Acetic anhydride", "Pyridine", "Triethylamine", "Dimethylformamide", "Dicyclohexylcarbodiimide", "Hydrochloric acid", "Sodium bicarbonate", "Water" ], "Reaction": [ "Step 1: Protection of the hydroxyl groups on the tetrahydro-2H-pyran-2-carboxylic acid using acetic anhydride and pyridine to yield the protected acid.", "Step 2: Coupling of the protected acid with quinoline-8-ol using dicyclohexylcarbodiimide and triethylamine as coupling agents in dimethylformamide to yield the protected product.", "Step 3: Deprotection of the hydroxyl groups using hydrochloric acid in methanol to yield the final product.", "Step 4: Neutralization of the reaction mixture using sodium bicarbonate and extraction of the product using diethyl ether.", "Step 5: Purification of the product using recrystallization from methanol and drying under vacuum." ] }

CAS RN

207728-71-0

Molecular Formula

C15H14NNaO7

Molecular Weight

343.26 g/mol

IUPAC Name

sodium;3,4,5-trihydroxy-6-quinolin-8-yloxyoxane-2-carboxylate

InChI

InChI=1S/C15H15NO7.Na/c17-10-11(18)13(14(20)21)23-15(12(10)19)22-8-5-1-3-7-4-2-6-16-9(7)8;/h1-6,10-13,15,17-19H,(H,20,21);/q;+1/p-1

InChI Key

QYRMLNFJXNJXLO-UHFFFAOYSA-M

SMILES

C1=CC2=C(C(=C1)OC3C(C(C(C(O3)C(=O)[O-])O)O)O)N=CC=C2.[Na+]

Canonical SMILES

C1=CC2=C(C(=C1)OC3C(C(C(C(O3)C(=O)[O-])O)O)O)N=CC=C2.[Na+]

solubility

not available

Origin of Product

United States

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